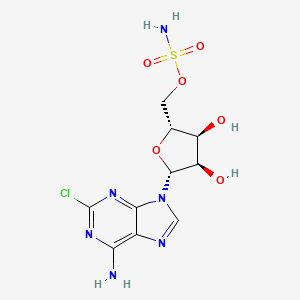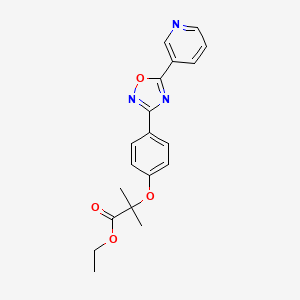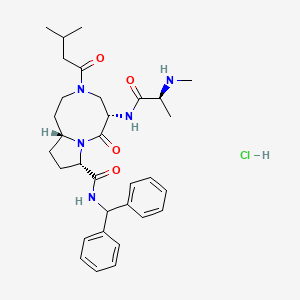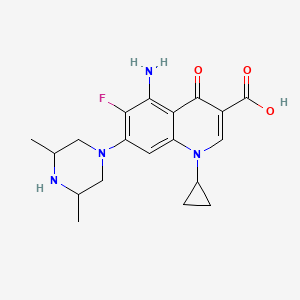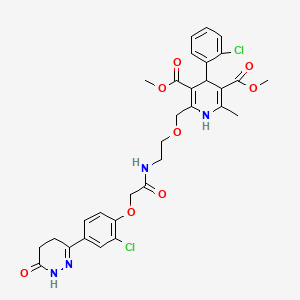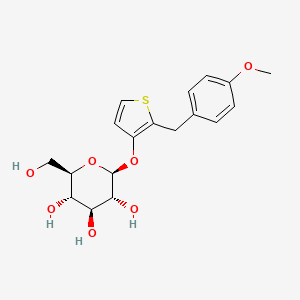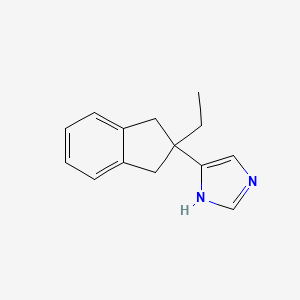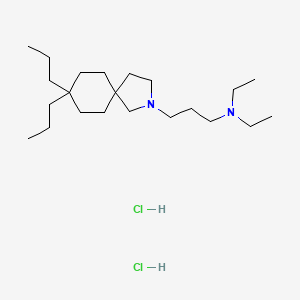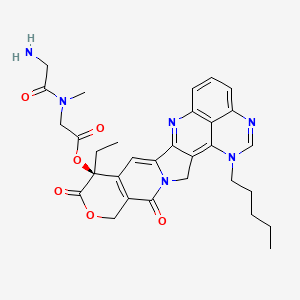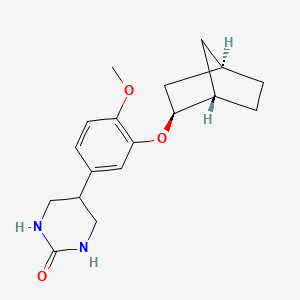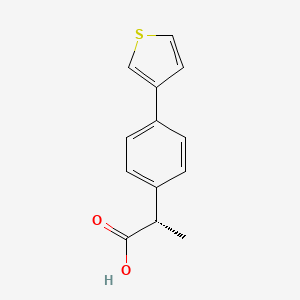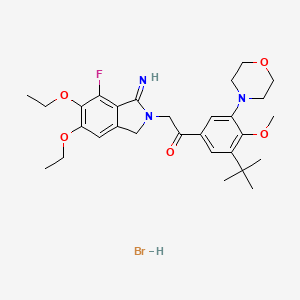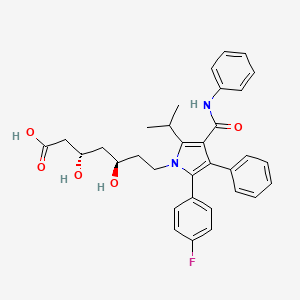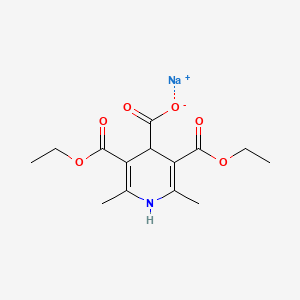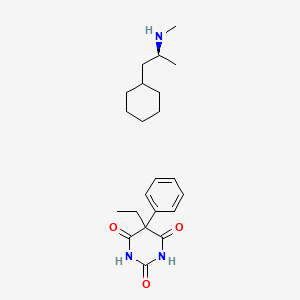
Barbexaclone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbexaclone, a salt compound of propylhexedrine and phenobarbital, is a potent antiepileptic. By weight, barbexaclone is 40% propylhexedrine and 60% phenobarbital. While barbexaclone has sedative properties, propylhexedrine has psychostimulant properties intended to offset these sedative effects. Pharmacokinetic studies have demonstrated that the pharmacokinetics of phenobarbital given as barbexaclone are not affected by propylhexedrine. Several reports from Spanish and Italian literature suggest that barbexaclone is at least as effective as phenobarbital in adults and children, while being better tolerated and having less sedative properties. These reports were conducted in a small series of patients in the 1970s and 1980s, and have yet to be confirmed by larger controlled trials. Despite the lack of controlled trials, barbexaclone was used widely in Turkey until it was discontinued in 2009. Barbexaclone exists in 25mg and 100mg tablets. 100mg of barbexaclone is equivalent to 60mg of phenobarbital. With this difference in potency in mind, other pharmacokinetic considerations such as dose titration, daily dosing, and optimal plasma concentration can be considered the same as for the equivalent amount of phenobarbital. There has been a case of barbexaclone abuse due to the amphetamine like properties of propylhexedrine, although the comparative abuse potential is much lower than amphetamine.
科学的研究の応用
Antiepileptic Applications
Barbexaclone, a salt compound of phenobarbital and propylhexedrine, has been primarily used as an antiepileptic drug. Studies have highlighted its effectiveness in controlling seizures. For example, a study involving 70 patients (52 children and 18 adults) with grand-mal seizures reported that 96% of patients were seizure-free during an 18-month observation period after treatment with barbexaclone (Reis, Maia Filho, & Cechini, 1980). Similarly, another study treating 40 pediatric patients with grand-mal seizures observed a satisfactory response in 82.5% of cases (Oliveira, Fernandes, de Lima, & Musse, 1977).
Pharmacokinetic Properties
Research has also been conducted on barbexaclone's pharmacokinetic properties. A study demonstrated that after administration in mice, barbexaclone showed complete absorption of phenobarbital, with delayed gastrointestinal passage influencing the absorption rate (Iven & Feldbusch, 1983).
Therapeutic Value in Specific Epilepsy Syndromes
Barbexaclone has also been evaluated in the context of specific epilepsy syndromes. For instance, its efficacy in treating the Lennox-Gastaut syndrome, a challenging form of childhood epilepsy, was demonstrated in a study involving seven cases. The study took into account convulsive manifestations, psychic changes, and electroencephalographic details (Oliveira, Fernandes, Lima, Duro, & Vieira da Silva, 1978).
Impact on Behavior and Psychological Aspects
Interestingly, some studies have noted behavioral and psychological improvements in patients treated with barbexaclone. For example, a study reported psychological improvement in 25% of patients treated for epilepsy (Cabral Filho, Mariani, Fonseca, Soares Neto, & Bolina, 1980).
特性
CAS番号 |
4388-82-3 |
|---|---|
製品名 |
Barbexaclone |
分子式 |
C22H33N3O3 |
分子量 |
387.5 g/mol |
IUPAC名 |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1 |
InChIキー |
MJCBWPMBFCUHBP-NPULLEENSA-N |
異性体SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
外観 |
Solid powder |
その他のCAS番号 |
4388-82-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
arbexaclone CHP phenobarbital Maliasin phenobarbital propylhexedrine salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



